molecular formula C11H8Cl2N2S2 B2768837 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine CAS No. 339106-59-1

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine

Cat. No.: B2768837
CAS No.: 339106-59-1
M. Wt: 303.22
InChI Key: QEMZGRCLCNTCII-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine is a pyrimidine derivative featuring an allylsulfanyl group at position 2 and a 2,5-dichloro-substituted thienyl ring at position 4.

Properties

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)-2-prop-2-enylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S2/c1-2-5-16-11-14-4-3-8(15-11)7-6-9(12)17-10(7)13/h2-4,6H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMZGRCLCNTCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=CC(=N1)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dichlorothiophene and allyl mercaptan.

    Formation of Intermediate: The 2,5-dichlorothiophene is reacted with a suitable base to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with allyl mercaptan under specific conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine atoms in the 2,5-dichlorothiophene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine exhibits several significant biological activities:

  • Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation by targeting specific molecular pathways.
  • Anti-inflammatory Effects : It shows promise in modulating inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for:

  • Drug Design : Its unique structure allows it to act as a pharmacophore in the development of new drugs targeting various diseases.

Materials Science

The compound is also investigated for its applications in materials science:

  • Organic Electronics : It serves as a building block for advanced materials used in organic electronic devices.

Biological Studies

In biological studies, it is utilized to understand cellular mechanisms:

  • Interaction Studies : Evaluating binding affinities with proteins and enzymes using techniques like molecular docking simulations and enzyme kinetics assays.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research highlights the compound's potential in drug discovery and development. Investigations into its anticancer and anti-inflammatory properties are particularly promising.

Research methodologies often include:

  • In vitro assays to assess biological activity.
  • In vivo studies to evaluate efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Triazine Derivatives with Allylsulfanyl Substituents

Structural Similarities and Differences: Triazine derivatives such as D1 [3-(allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol] and D41 [3-(allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol] share the allylsulfanyl moiety with the target compound but differ in their core heterocycles (triazine vs. pyrimidine).

Benzothieno-Pyrimidine Derivatives

Structural Comparison: The compound 2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine (from AK Scientific, ) shares the allylsulfanyl group and pyrimidine core with the target compound. However, it features a benzothieno fused ring system and a 4-chlorophenylsulfanyl substituent instead of the dichlorothienyl group .

Implications of Substituents :

  • The 4-chlorophenylsulfanyl group in the AK Scientific analog may confer distinct solubility and reactivity due to aromatic vs. heteroaromatic substituents.

Thienyl-Substituted Pyrimidines

The 2,5-dichloro substitution on the thienyl ring in the target compound likely increases its stability and alters π-π stacking interactions compared to non-halogenated analogs.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Biological Activity (MIC, µg/mL)
2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine Pyrimidine Allylsulfanyl (2), 2,5-dichlorothienyl (4) ~300 (estimated) Not reported
D1 [Triazine] 1,2,4-Triazine Allylsulfanyl (3), Methyl (6), Hydroxyl (5) ~215 >512 (K. pneumoniae)
D41 [Triazine] 1,2,4-Triazine Allylsulfanyl (3), Thiophen-2-yl (6), Hydroxyl (5) ~283 >512 (K. pneumoniae)
AK Scientific analog [Benzothieno-pyrimidine] Benzothieno-pyrimidine Allylsulfanyl (2), 4-chlorophenylsulfanyl (4) ~430 (estimated) Not reported

Research Findings and Implications

Core Heterocycle Matters : Pyrimidines may offer advantages over triazines in tuning electronic properties for target engagement.

Substituent Effects : The dichlorothienyl group in the target compound could enhance lipophilicity and binding specificity compared to simpler substituents like methyl or hydroxyl groups.

Activity Gaps : The absence of antimicrobial activity in triazine analogs underscores the need to evaluate the target compound’s efficacy against relevant pathogens.

Biological Activity

2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (CAS Number: 339106-59-1) is a pyrimidine derivative characterized by its unique molecular structure, which includes an allylsulfanyl group and a dichlorothienyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N2S2C_{11}H_8Cl_2N_2S_2, with a molar mass of 303.23 g/mol. Its structure contributes to its reactivity and biological profile.

PropertyValue
Molecular FormulaC11H8Cl2N2S2
Molar Mass303.23 g/mol
CAS Number339106-59-1

Anticancer Activity

Research indicates that compounds within the pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives demonstrate cytotoxicity against various cancer cell lines. In particular, the compound's interaction with specific enzymes and receptors may modulate signaling pathways related to cell proliferation.

A comparative study highlighted that compounds sharing structural features with this compound showed varying degrees of efficacy against breast (MCF-7), lung (A549), and colon (Colo-205) cancer cell lines. The compound's IC50 values were notably lower than those of standard chemotherapeutics in certain assays, indicating promising anticancer potential .

Antimicrobial Activity

Pyrimidine derivatives are well-documented for their antimicrobial properties. In vitro evaluations have demonstrated that this compound exhibits activity against various microbial strains, including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action at relatively low concentrations .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses or cell cycle progression.
  • Signal Pathway Modulation : The compound can affect various signaling pathways critical for tumor growth and survival.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, reporting an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity against E. faecalis and other strains, revealing promising results with MIC values indicating effective inhibition at concentrations as low as 0.5 µg/mL .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateAllylsulfanyl group enhances reactivity
4-(Thienyl) pyrimidine derivativesModerateHighVarying substitutions without dichloro
2,5-Dichloro-3-acetylthienyl pyrimidineLowModerateLacks sulfur functionality

Q & A

Q. What are the optimal synthetic pathways for 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine, and how can reaction yields be improved?

Methodological Answer:

  • Stepwise Synthesis: Begin with coupling 2,5-dichlorothiophene-3-carbaldehyde with a pyrimidine precursor via nucleophilic substitution. Introduce the allylsulfanyl group in a separate step using thiol-ene chemistry or Mitsunobu conditions .
  • Optimization Strategies: Vary catalysts (e.g., Pd/C for cross-coupling), solvents (DMF or THF for solubility), and temperatures (60–120°C). Monitor progress via TLC or HPLC.
  • Yield Enhancement: Use excess thiolating agents (e.g., allyl mercaptan) and inert atmospheres to minimize oxidation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural integrity and purity of this compound be confirmed?

Methodological Answer:

  • Spectroscopic Analysis:
  • NMR: Compare 1H^1H- and 13C^{13}C-NMR shifts with analogous pyrimidine derivatives (e.g., 4-chloro-2-sulfanylpyrimidines show characteristic pyrimidine ring protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass ± 0.5 Da) .
    • Crystallography: Grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze X-ray diffraction data to confirm bond lengths/angles (e.g., C-S bond ≈ 1.8 Å) .

Q. What protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage Conditions: Store at –20°C under argon in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC (e.g., loss of parent compound <5%) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?

Methodological Answer:

  • Functional Group Modifications: Syntize analogs with varying substituents (e.g., replacing allylsulfanyl with methylsulfanyl or aryl groups) .
  • Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC50_{50}). Correlate substituent electronegativity with activity .
  • Molecular Docking: Use AutoDock Vina to model interactions with active sites (e.g., π-π stacking with pyrimidine ring) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple assays (e.g., cytotoxicity in HeLa vs. HEK293 cells) and apply ANOVA to identify variability sources .
  • Control Experiments: Verify assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent interference) .
  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate EC50_{50} with 95% confidence intervals .

Q. What computational methods predict degradation pathways under environmental conditions?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to identify labile bonds (e.g., allylsulfanyl group susceptibility to oxidation) .
  • LC-MS/MS Analysis: Expose the compound to UV light (254 nm) and identify photoproducts via fragmentation patterns .

Key Research Gaps

  • Mechanistic Studies: Lack of in vivo pharmacokinetic data (e.g., bioavailability, metabolic pathways).
  • Eco-Toxicology: Environmental impact of degradation products (e.g., chloro-thiophene derivatives) remains unstudied .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.